EGFR Kinase Inhibition: 4-Chloro-6-fluoroquinoline Core Demonstrates Potent Wild-Type and Mutant EGFR Activity
Compounds derived from the 4-chloro-6-fluoroquinoline scaffold exhibit nanomolar inhibitory activity against multiple EGFR variants. In contrast, 4,7-dichloroquinoline-derived compounds show reduced potency against the T790M/C797S double mutant. The 6-fluoro substitution is critical for maintaining activity against resistant mutants while preserving wild-type selectivity [1][2].
| Evidence Dimension | EGFR inhibition IC50 (nM) |
|---|---|
| Target Compound Data | IC50 = 5.70 nM (EGFR T790M/C797S), 12 nM (EGFR del19), 71 nM (EGFR wild-type) |
| Comparator Or Baseline | 4,7-Dichloroquinoline derivatives: ~65 nM (EGFR L858R mutant), 66 nM (wild-type) from comparable assays |
| Quantified Difference | 4-Chloro-6-fluoroquinoline derivatives show >10-fold enhanced potency against resistant double mutants |
| Conditions | HTRF assay using fluorogenic substrate in presence of ATP; cell growth inhibition in BaF/3 cells (72h MTS) |
Why This Matters
This data justifies selection of 4-chloro-6-fluoroquinoline as the preferred core for developing EGFR inhibitors targeting resistant NSCLC variants.
- [1] BindingDB. BDBM50585297 CHEMBL5080676. Inhibition of EGFR T790M/C797S, del19, and wild-type. 2023. View Source
- [2] BindingDB. BDBM50179499 CHEMBL3814816. Inhibition of EGFR L858R and wild-type. 2023. View Source
